

# Structural Analysis of 3-Bromo-5-fluorotoluene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Bromo-5-fluorotoluene

Cat. No.: B1272607

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This technical guide provides a comprehensive structural analysis of **3-Bromo-5-fluorotoluene** (CAS No: 202865-83-6), a halogenated aromatic compound utilized as a key building block in synthetic organic chemistry. Its unique substitution pattern makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document outlines its physicochemical properties, detailed spectroscopic analysis, generalized experimental protocols, and its potential applications in the synthesis of bioactive molecules.

## Physicochemical Properties

While specific experimental data for **3-Bromo-5-fluorotoluene** is not extensively published, the following table summarizes its key identifiers and predicted physicochemical properties based on its structure and data from analogous compounds.

Property	Value	Source
IUPAC Name	1-Bromo-3-fluoro-5-methylbenzene	<a href="#">[1]</a>
Synonyms	3-Bromo-5-fluorotoluene	N/A
CAS Number	202865-83-6	<a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrF	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	189.03 g/mol	<a href="#">[1]</a>
Appearance	Predicted: Colorless to light yellow liquid	N/A
Boiling Point	Predicted: ~180-195 °C at 760 mmHg	N/A
Density	Predicted: ~1.5 g/mL	N/A
Solubility	Predicted: Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone)	N/A
Purity (Commercial)	≥ 98%	<a href="#">[2]</a>
Storage	2-8 °C	N/A

## Spectroscopic Analysis

Spectroscopic analysis is critical for the verification and structural elucidation of **3-Bromo-5-fluorotoluene**. The following sections detail the predicted data for NMR, IR, and Mass Spectrometry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine environment.

Table 2: Predicted NMR Data (Solvent: CDCl<sub>3</sub>)

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Coupling Constants (J, Hz)	Assignment
$^1\text{H}$ NMR	~7.10 - 7.25	Doublet of doublets (dd)	~8, 2	H-6
~6.95 - 7.10	Doublet of triplets (dt)	~8, 2	H-2	
~6.80 - 6.95	Doublet of doublets (dd)	~8, 2	H-4	
~2.35	Singlet (s)	N/A	$-\text{CH}_3$	
$^{13}\text{C}$ NMR	~162 - 165	Doublet (d)	$^1\text{JCF} \approx 245-250$	C-5 (C-F)
~139 - 142	Singlet (s)	N/A	C-1 (C- $\text{CH}_3$ )	
~130 - 133	Doublet (d)	$^3\text{JCF} \approx 7-9$	C-3 (C-Br)	
~124 - 127	Doublet (d)	$^3\text{JCF} \approx 3-5$	C-6	
~117 - 120	Doublet (d)	$^2\text{JCF} \approx 21-23$	C-4	
~112 - 115	Doublet (d)	$^2\text{JCF} \approx 21-23$	C-2	
~20 - 22	Singlet (s)	N/A	$-\text{CH}_3$	
$^{19}\text{F}$ NMR	~(-110) - (-115)	Triplet of triplets (tt)	$\text{JFH} \approx 8, 8$	Ar-F

Note: Predictions are based on established substituent effects and data from similar fluorinated aromatic compounds. Actual experimental values may vary.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type
3100 - 3000	Medium	Aromatic C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch (-CH <sub>3</sub> )
1600 - 1580	Strong	Aromatic C=C Stretch
1480 - 1450	Strong	Aromatic C=C Stretch
1280 - 1200	Strong	C-F Stretch
1100 - 1000	Medium	C-Br Stretch
900 - 675	Strong	Aromatic C-H Bend (out-of-plane)

## Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

- Molecular Ion (M<sup>+</sup>): A prominent molecular ion peak is expected. Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity (the M:M+2 ratio for bromine is approximately 1:1) will be observed.
  - m/z ≈ 188 (for <sup>79</sup>Br)
  - m/z ≈ 190 (for <sup>81</sup>Br)
- Major Fragments:
  - [M-Br]<sup>+</sup>: Loss of the bromine atom (m/z ≈ 109). This is a common fragmentation pathway for aromatic bromides.
  - [M-CH<sub>3</sub>]<sup>+</sup>: Loss of the methyl group (m/z ≈ 173/175).
  - Tropylium Ion: Rearrangement to a tropylium-like cation (m/z ≈ 91) may occur, although it is less common for substituted benzenes compared to toluene itself.

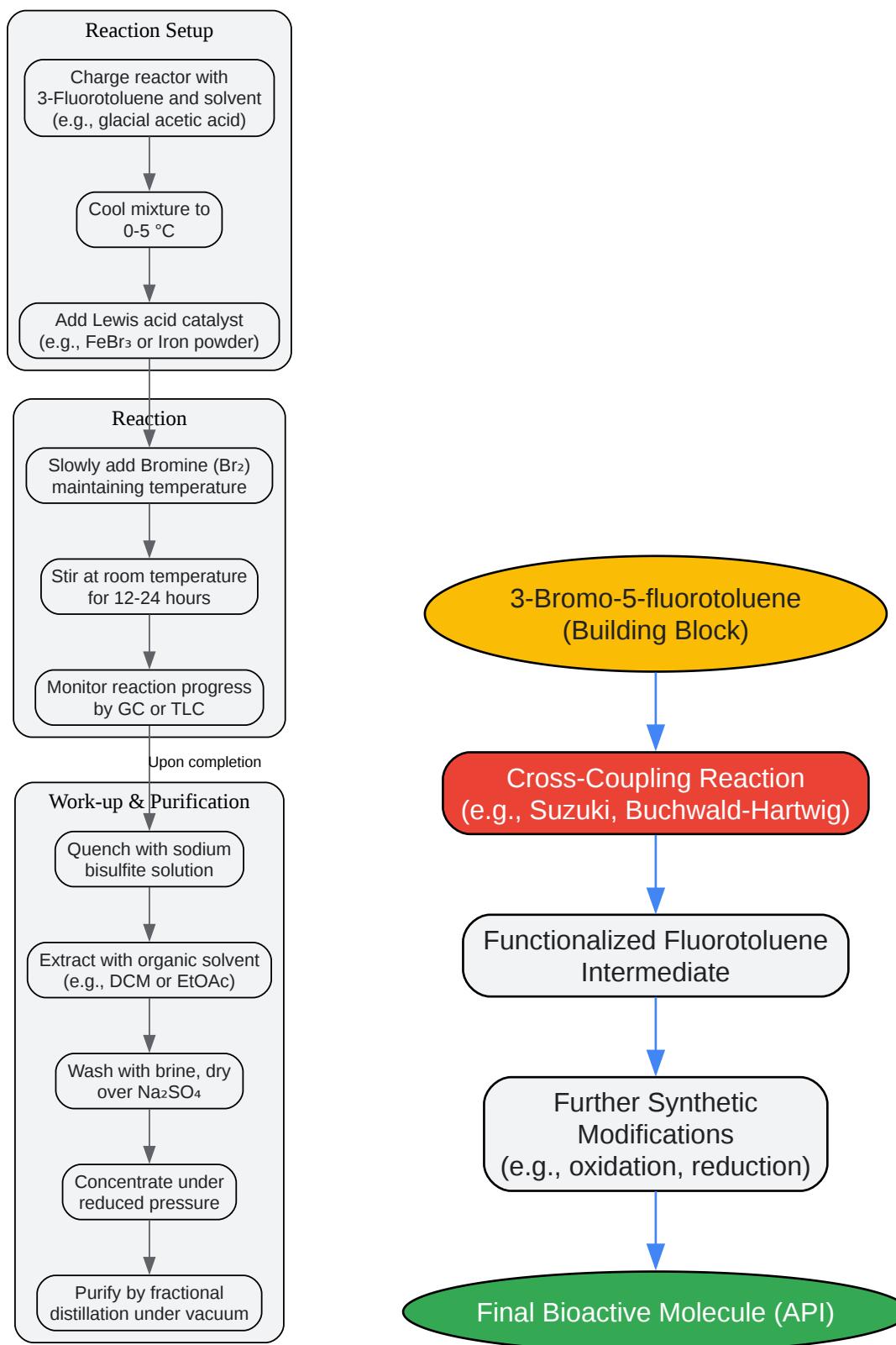
# Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and analysis of **3-Bromo-5-fluorotoluene**.

## Synthesis Protocol: Electrophilic Aromatic Bromination

This protocol is a generalized procedure based on the bromination of similar aromatic compounds.

Workflow for Synthesis



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## References

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